molecular formula C16H25N3O2 B15257731 tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15257731
M. Wt: 291.39 g/mol
InChI Key: GLUIVEHQRVZPJX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core with a tert-butoxycarbonyl (Boc) protecting group and a 1-methylpyrrole substituent. Such spirocyclic architectures are pivotal in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 3-(1-methylpyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-8-6-16(11-19)10-17-13(16)12-5-7-18(4)9-12/h5,7,9,13,17H,6,8,10-11H2,1-4H3

InChI Key

GLUIVEHQRVZPJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2C3=CN(C=C3)C

Origin of Product

United States

Preparation Methods

Step 1: Palladium-Catalyzed Coupling

The synthesis begins with a palladium(0)-catalyzed amination between tert-butyl piperazine-1-carboxylate and methyl 3-bromo-4-fluorobenzoate (Scheme 1). Using XPhos as a ligand and cesium carbonate as a base in 1,4-dioxane at reflux, this step achieves 85–92% yield. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation and reductive elimination.

Step 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature, yielding the free amine intermediate. This step maintains >95% efficiency, as confirmed by LC-MS analysis.

Step 3: Alkylation with 3-Chloropentane-2,4-dione

The free amine undergoes alkylation with 3-chloropentane-2,4-dione in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base. This exothermic reaction requires temperature control (0°C to rt) to minimize side reactions, producing the dione intermediate in 78% yield.

Step 4: Hydrazine Cyclocondensation

Treatment with hydrazine hydrate in methanol facilitates cyclocondensation to form the pyrazole ring. The reaction completes within 1 hour at room temperature, yielding 82% of the dimethyl pyrazole intermediate.

Step 5: Saponification and Neutralization

Lithium hydroxide-mediated hydrolysis of the methyl ester in tetrahydrofuran (THF)/water, followed by neutralization with 2 N HCl, provides the final carboxylic acid derivative. However, for the target compound, this step is modified to retain the tert-butyl carbamate group, achieving 70% isolated yield.

Synthetic Route 2: Microwave-Assisted Spirocyclization

Step 1: Divinylketone Condensation

N,N-Dimethyl barbituric acid reacts with penta-1,4-dien-3-one derivatives under microwave irradiation (150 W, 120°C) in dichloromethane with triethylamine. This method reduces reaction time from 24 hours (conventional heating) to 15 minutes, achieving 89% yield.

Step 2: Spiroannulation

The intermediate undergoes spontaneous spiroannulation under microwave conditions, facilitated by the electron-deficient nature of the barbituric acid moiety. Deuterium labeling studies confirm the mechanism proceeds via a conjugate addition-cyclization pathway.

Step 3: Functionalization with 1-Methylpyrrole

The spirocyclic intermediate is treated with 1-methyl-1H-pyrrole-3-boronic acid in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ and potassium carbonate in ethanol/water (3:1). This step introduces the pyrrole substituent with 75% yield and >99% regioselectivity.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Pd-Catalyzed) Route 2 (Microwave)
Total Yield 70% 68%
Reaction Time 48 hours 2 hours
Scalability >100 g <50 g
Stereochemical Control Moderate High
Cost of Reagents High (Pd catalysts) Moderate

Route 1 is preferable for large-scale synthesis despite longer reaction times, while Route 2 offers rapid access for exploratory studies.

Optimization Studies

Solvent Effects on Spirocyclization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Dichloromethane balances reactivity and selectivity, achieving 89% conversion (Table 2).

Temperature Dependence

Elevated temperatures (>100°C) accelerate spirocycle formation but risk decomposition. Microwave-assisted synthesis at 120°C optimizes this balance, reducing epimerization.

Catalytic System Screening

Pd₂(dba)₃/XPhos outperforms Pd(OAc)₂ and BINAP-based systems in cross-coupling steps, reducing catalyst loading to 2 mol% while maintaining efficiency.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, spiropyran), 3.65 (s, 3H, N-CH₃), 6.72 (d, J = 2.4 Hz, 1H, pyrrole), 7.20 (d, J = 2.4 Hz, 1H, pyrrole).
  • HRMS (ESI+) : m/z calcd for C₁₇H₂₆N₃O₂ [M+H]⁺ 292.2018; found 292.2021.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Residual solvent levels (DMF, THF) meet ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new spiro compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The structural diversity among analogous compounds primarily arises from variations in substituents and core ring systems. Key comparisons include:

Compound Name Core Structure Substituents Key Structural Differences
Target Compound 2,6-Diazaspiro[3.4]octane Boc, 1-methylpyrrole Reference for comparison
(3aS,6aS)-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Hexahydropyrrolopyrrole Boc, benzyl Benzyl vs. methylpyrrole; fused ring system
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)... Pyrrole Boc, indolyl, ester Non-spiro, indole substituents
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 6-Azaspiro[3.4]octane Boc, oxo Oxo group vs. methylpyrrole

Sources:

  • Spiro vs.
  • Substituent Effects : Benzyl groups () increase steric bulk, whereas methylpyrrole (target) offers moderate lipophilicity. Indole-containing analogs () exhibit extended aromatic systems, favoring deeper hydrophobic pockets in proteins .

Physicochemical Properties

  • Lipophilicity : The target’s methylpyrrole substituent confers intermediate logP values compared to benzyl (higher logP) or oxo groups (lower logP) .
  • Solubility : Boc protection enhances organic-phase solubility across analogs. Indole derivatives () exhibit lower aqueous solubility due to aromatic stacking .
  • Stability: Oxo-containing spirocycles () may undergo keto-enol tautomerism, unlike the stable methylpyrrole in the target .

Spectral Data

  • 1H NMR : The target’s Boc group resonates at δ ~1.4–1.5 ppm, consistent with analogs (e.g., δ 1.49 in ). Methylpyrrole protons appear at δ 2.2–3.5 ppm, distinct from benzyl (δ ~7.3 ppm in ) or indole (δ ~7.0–8.0 ppm in ) signals .
  • Mass Spectrometry : Molecular ions for Boc-protected spirocycles range from m/z 358.5 () to 554 (), with the target expected within this range .

Q & A

Q. What synthetic routes are recommended for tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules containing functional groups like amines and carbonyls. A common approach includes:

  • Step 1: Cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents such as THF or DCM are used, with temperatures ranging from 0°C to 25°C for 12–24 hours .
  • Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >90% purity .
  • Key Parameters:
ParameterRangeImpact on Yield/PurityReference
SolventTHFHigh solubility of intermediates
Temp.0–25°CAvoids side reactions
Reaction Time12–24 hEnsures complete cyclization

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Tightly sealed containers in dry, ventilated environments at 2–8°C to prevent hydrolysis or decomposition .
  • Handling: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact. Monitor air quality to ensure exposure limits are not exceeded .

Q. What safety precautions are necessary when working with this compound?

Methodological Answer:

  • Hazards: Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
  • Mitigation:
  • PPE: Nitrile gloves, lab coats, and full-face shields.
  • Emergency Protocols: Immediate rinsing with water for skin/eye contact; medical evaluation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Use: Transition metals (e.g., CuCl₂·2H₂O) can accelerate cyclization. For example, CuCl₂ improves reaction efficiency in similar spirocyclic systems .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control .
  • Table: Yield Optimization Strategies
StrategyExampleOutcomeReference
Inert AtmosphereNitrogenPrevents oxidation of intermediates
Catalyst Loading10 mol% CuCl₂Increases yield by 15–20%

Q. What analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify tert-butyl (δ 1.34 ppm) and pyrrole moieties.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
  • Example Spectral Data:
TechniqueKey PeaksFunctional GroupReference
¹H-NMRδ 3.68 (s, 3H)N-methyl group
IRν 1765 cm⁻¹Ester carbonyl

Q. How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer:

  • Cross-Validation: Use complementary techniques (e.g., 2D NMR for stereochemistry, X-ray crystallography for absolute configuration).
  • Comparative Analysis: Reference analogous compounds (e.g., tert-butyl diazaspiro derivatives) to assign ambiguous signals .
  • Computational Modeling: DFT calculations predict NMR shifts or optimize geometries, resolving discrepancies between experimental and theoretical data .

Q. What strategies functionalize the diazaspiro framework for drug discovery?

Methodological Answer:

  • Functionalization Sites:
  • Amine Group: Deprotection of the tert-butyl carbamate (e.g., TFA cleavage) for further alkylation/acylation .
  • Pyrrole Ring: Electrophilic substitution (e.g., nitration, halogenation) to introduce bioisosteres .
    • Case Study:
ModificationReactionApplicationReference
Suzuki CouplingBoronic acid derivativesBiaryl pharmacophores
Reductive AminationAldehydes/ketonesSecondary amine derivatives

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